N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-14-4-2-1-3-12(14)9-15(25)21-13-5-7-23(10-13)16-17-22-20-11-24(17)8-6-19-16/h1-4,6,8,11,13H,5,7,9-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDSPHDCXBLSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=CC=C2F)C3=NC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyrazine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrazine core.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the triazolopyrazine intermediate.
Attachment of the Fluorophenyl Group: The final step involves the acylation of the intermediate with 2-fluorophenylacetic acid or its derivatives under conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazolopyrazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: N-oxides of the pyrrolidine ring.
Reduction Products: Dihydro derivatives of the triazolopyrazine ring.
Substitution Products: Various substituted derivatives on the fluorophenyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of novel materials due to its unique structural properties.
Biology
Enzyme Inhibition: It may serve as an inhibitor for specific enzymes, making it useful in biochemical studies.
Receptor Binding Studies: Its structure allows it to interact with various biological receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific biological pathways.
Diagnostic Tools: Could be used in the development of diagnostic agents due to its ability to bind selectively to certain biomolecules.
Industry
Chemical Sensors: Its unique structure may be utilized in the design of sensors for detecting specific chemicals.
Polymer Science: Potential incorporation into polymers to impart specific properties.
Mechanism of Action
The mechanism by which N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s triazolopyrazine ring can engage in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with compounds sharing the [1,2,4]triazolo[4,3-a]pyrazine core or analogous pharmacophores.
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide (CAS 2034557-64-5)
- Structure : Replaces the 2-(2-fluorophenyl)acetamide group with a 5-chlorothiophene-2-carboxamide.
- Molecular formula : C₁₄H₁₃ClN₆OS.
- Bioactivity: Thiophene derivatives are often associated with antimicrobial or kinase-inhibitory activity, suggesting divergent applications .
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride
- Structure : Features a piperazine ring instead of pyrrolidine and lacks the fluorophenylacetamide group.
- Molecular formula : C₆H₁₂Cl₂N₄ (base: C₆H₁₀N₆).
- Key differences :
N-(3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide (CAS 2034348-69-9)
- Structure : Incorporates a piperazine-carbonyl linker and phenylacetamide group.
- Molecular formula : C₁₉H₂₁N₇O₂.
- Bioavailability: Higher molecular weight (379.4 vs. ~350 for the target compound) may affect pharmacokinetics .
Flunitrazolam (6-(2-Fluorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine)
- Structure : Benzodiazepine core fused with triazolo-pyrazine and a 2-fluorophenyl group.
- Key differences: Pharmacology: A benzodiazepine analog with sedative-hypnotic effects, contrasting with the acetamide derivatives’ unconfirmed activity. Substituents: Nitro and methyl groups enhance CNS penetration but increase toxicity risks .
Structural and Functional Analysis Table
Research Findings and Trends
- Synthetic Accessibility : The target compound’s pyrrolidine linker may offer synthetic advantages over piperazine derivatives, as pyrrolidine rings are less prone to metabolic oxidation .
- Fluorophenyl vs. Chlorothiophene : Fluorophenyl groups generally improve metabolic stability and binding affinity compared to chlorothiophene, as seen in kinase inhibitors .
- Heterocyclic Diversity : Pyrazine-based cores (e.g., target compound) exhibit distinct electronic properties compared to pyridazine () or benzodiazepine systems, influencing target selectivity .
Biological Activity
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide is a synthetic compound that has attracted significant attention due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a triazolopyrazine ring , a pyrrolidine moiety , and a fluorophenyl group . The presence of these functional groups contributes to its biological activity through various molecular interactions.
Structural Characteristics
| Component | Description |
|---|---|
| Triazolopyrazine Ring | Provides electronic properties for binding interactions. |
| Pyrrolidine Moiety | Enhances solubility and bioavailability. |
| Fluorophenyl Group | Increases hydrophobic interactions and binding affinity. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazolopyrazine ring can engage in hydrogen bonding and π-π stacking with target molecules, while the fluorophenyl group enhances hydrophobic interactions. These interactions can lead to modulation of enzyme activity or receptor signaling pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazolopyrazines possess activity against various bacterial strains.
Anticancer Properties
The compound's structural analogs have demonstrated potential in cancer therapy by inhibiting tumor growth through targeted action on specific kinases involved in cancer progression. Crizotinib, a related compound, has shown effective inhibition of c-MET kinase and ALK pathways, suggesting similar potential for this compound.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of triazolopyrazine derivatives. These compounds may exert protective effects against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress.
Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of various triazolopyrazine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
Study 2: Cancer Cell Line Testing
In vitro testing on cancer cell lines demonstrated that triazolopyrazine derivatives could significantly inhibit cell proliferation. The mechanism was linked to apoptosis induction through caspase activation pathways.
Study 3: Neuroprotection in Animal Models
Animal studies have shown that administration of triazolopyrazine compounds resulted in reduced neuronal damage in models of oxidative stress-induced neurotoxicity. Behavioral assessments indicated improved cognitive function post-treatment.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step heterocyclization and functionalization. For example, a pyrrolidine intermediate is first functionalized with a triazolo[4,3-a]pyrazine core via nucleophilic substitution or coupling reactions. Fluorophenylacetamide groups are introduced through amidation or acylation steps. Key intermediates include fluorinated aryl precursors (e.g., 2-fluorophenylacetic acid derivatives) and triazolo-pyrazine-pyrrolidine hybrids, which are characterized by NMR and LC-MS before further reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons (δ 7.30–8.12 ppm) confirm the fluorophenyl group, while pyrrolidine protons appear as multiplets (δ 2.65–3.30 ppm). The triazolo-pyrazine core shows distinct singlet peaks (e.g., δ 7.60 ppm for H-5) .
- LC-MS : Molecular ion peaks (e.g., m/z 394.382) validate the molecular formula (C21H16F2N4O2) .
- IR Spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) confirm functional groups .
Q. What starting materials and solvents are preferred for synthesizing the triazolo[4,3-a]pyrazine core?
- Methodological Answer : Diethyl oxalate in THF is used for cyclization, while sulfonyl hydrazides in dioxane or DMF facilitate heterocyclization. Fluorinated arylacetic acids are coupled via EDC/HOBt or DCC in dichloromethane .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the heterocyclization step?
- Methodological Answer :
- Temperature Control : Reflux in THF (65–70°C) enhances cyclization efficiency .
- Catalysis : Lewis acids (e.g., ZnCl₂) or Pd catalysts improve coupling reactions.
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies optimal molar ratios and solvent systems, as demonstrated in flow-chemistry optimizations .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?
- Methodological Answer : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinase targets). Comparative SAR studies show 2-fluorophenyl derivatives exhibit higher metabolic stability than chlorophenyl analogs due to reduced CYP450 interactions. Activity is validated via kinase inhibition assays (IC₅₀) and molecular docking .
Q. What computational methods predict binding affinity with target enzymes, and how do they correlate with experimental data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess conformational stability of the compound in enzyme active sites (e.g., ATP-binding pockets).
- Docking Scores (AutoDock Vina) : Correlate with experimental IC₅₀ values (R² > 0.8 in kinase targets).
- Free Energy Perturbation (FEP) : Quantifies ΔΔG changes for fluorophenyl vs. non-fluorinated analogs .
Q. How can contradictory data in biological activity (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays).
- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to explain variability.
- Crystal Structures : Resolve binding mode discrepancies via X-ray crystallography of enzyme-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
